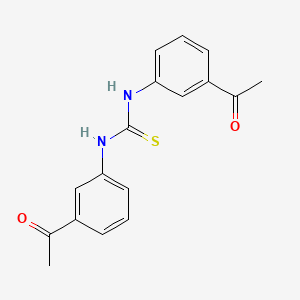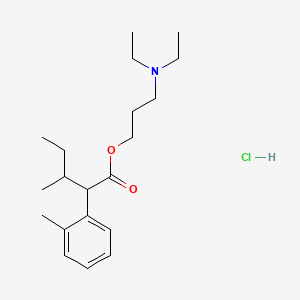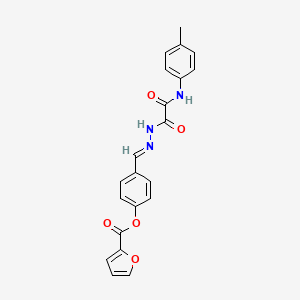
9-(m-Nitrobenzylidene)fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(m-Nitrobenzylidene)fluorene is an organic compound with the molecular formula C20H13NO2 It is a derivative of fluorene, characterized by the presence of a nitro group attached to the benzylidene moiety
Preparation Methods
The synthesis of 9-(m-Nitrobenzylidene)fluorene typically involves the condensation of fluorene with m-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
9-(m-Nitrobenzylidene)fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrofluorenone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions include nitrofluorenone, amino derivatives, and substituted fluorene compounds.
Scientific Research Applications
9-(m-Nitrobenzylidene)fluorene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-(m-Nitrobenzylidene)fluorene involves its interaction with molecular targets through its nitro and benzylidene groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
9-(m-Nitrobenzylidene)fluorene can be compared with other similar compounds such as:
9-(4-Nitrobenzylidene)fluorene: Similar structure but with the nitro group in the para position.
9-Benzylidenefluorene: Lacks the nitro group, leading to different chemical properties and reactivity.
9-(4-(Dimethylamino)benzylidene)fluorene: Contains a dimethylamino group instead of a nitro group, resulting in different electronic properties
Properties
CAS No. |
4421-51-6 |
|---|---|
Molecular Formula |
C20H13NO2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
9-[(3-nitrophenyl)methylidene]fluorene |
InChI |
InChI=1S/C20H13NO2/c22-21(23)15-7-5-6-14(12-15)13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-13H |
InChI Key |
FJBNLISWGMVYAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea](/img/structure/B11958034.png)

![2-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide](/img/structure/B11958046.png)




